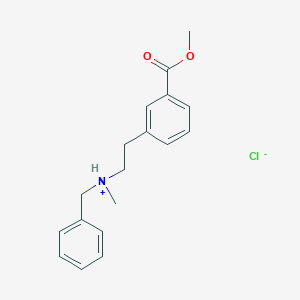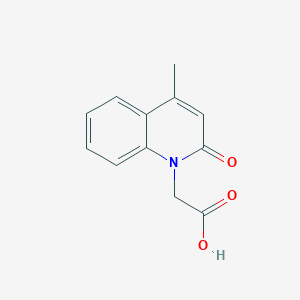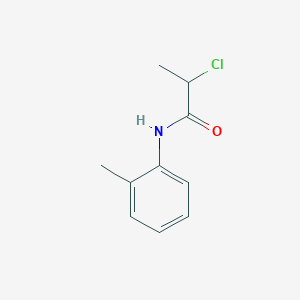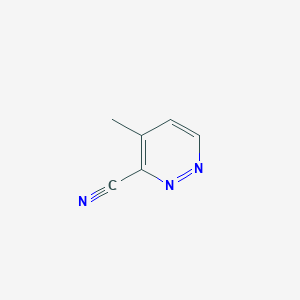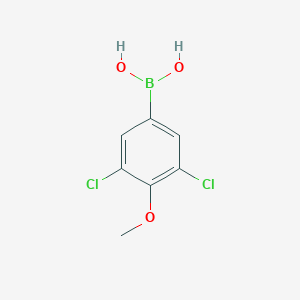
3,5-二氯-4-甲氧基苯硼酸
描述
3,5-Dichloro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C₇H₇BCl₂O₃ and a molecular weight of 220.85 g/mol . This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
科学研究应用
3,5-Dichloro-4-methoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Research: Utilized in the study of enzyme inhibitors and receptor ligands.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including oxidative addition and transmetalation .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-methoxyphenylboronic acid typically involves the following steps:
Halogenation: The starting material, 4-methoxyphenylboronic acid, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 3,5-Dichloro-4-methoxyphenylboronic acid with high purity.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-4-methoxyphenylboronic acid may involve large-scale halogenation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
3,5-Dichloro-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of chlorine atoms.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic Acid: Lacks the chlorine atoms present in 3,5-Dichloro-4-methoxyphenylboronic acid.
2,4-Dichlorophenylboronic Acid: Contains chlorine atoms at different positions on the phenyl ring.
3,5-Dimethyl-4-methoxyphenylboronic Acid: Contains methyl groups instead of chlorine atoms.
Uniqueness
3,5-Dichloro-4-methoxyphenylboronic acid is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for selective transformations and the synthesis of complex molecules.
属性
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCLSOGJYUVJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400702 | |
| Record name | 3,5-Dichloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175883-61-1 | |
| Record name | B-(3,5-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175883-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



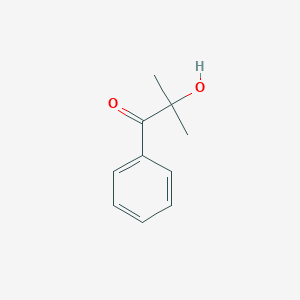
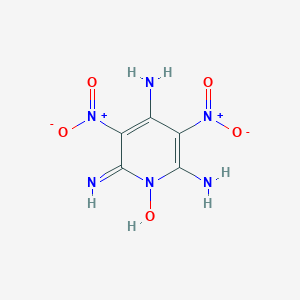
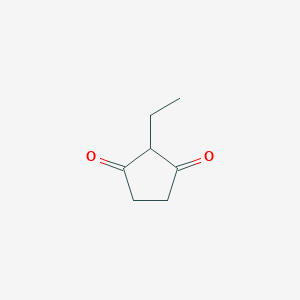
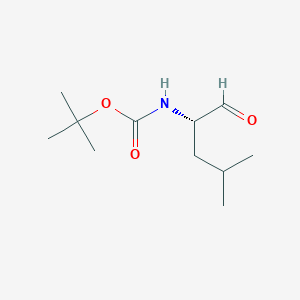
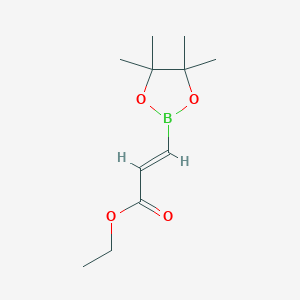
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
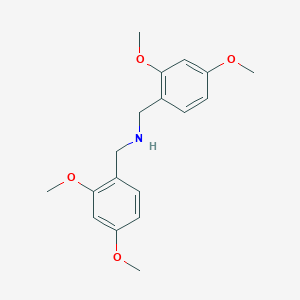

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
